molecular formula C42H34N10Na2O10S B8201589 EC-17 (disodiuM salt)

EC-17 (disodiuM salt)

Cat. No.: B8201589
M. Wt: 916.8 g/mol
InChI Key: DDZCXWNVKVTDID-ARIINYJRSA-L
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Description

Preparation Methods

EC-17 (disodium salt) is synthesized by conjugating folate (vitamin B9) with fluorescein isothiocyanate (FITC) through an ethylenediamine spacer. The resulting compound, folate-FITC, forms a negatively charged fluorescent molecule that specifically targets cell-surface FRα and is subsequently internalized into the cytoplasm . The synthetic route involves the following steps:

Chemical Reactions Analysis

EC-17 (disodium salt) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Mechanism of Action

EC-17 (disodium salt) exerts its effects by binding to folate receptor alpha (FRα) on the surface of cells. The binding is mediated by the folate moiety, which has a high affinity for FRα. Once bound, the compound is internalized into the cell via receptor-mediated endocytosis. Inside the cell, the fluorescein moiety emits fluorescence upon excitation, allowing for the visualization of the cells expressing FRα . This mechanism is particularly useful in identifying and targeting cancer cells that overexpress FRα .

Comparison with Similar Compounds

EC-17 (disodium salt) is unique due to its specific targeting of FRα and its fluorescent properties. Similar compounds include:

These compounds share the common feature of targeting folate receptors but differ in their fluorescent properties and applications .

Properties

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCXWNVKVTDID-ARIINYJRSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34N10Na2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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